molecular formula C7H9NO3S B1265442 2-Amino-4-(methylsulfonyl)phenol CAS No. 98-30-6

2-Amino-4-(methylsulfonyl)phenol

Cat. No. B1265442
CAS RN: 98-30-6
M. Wt: 187.22 g/mol
InChI Key: SFLMBHYNCSYPOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-Amino-4-(methylsulfonyl)phenol" often involves complex reactions. For example, Al-Hourani et al. (2020) described the synthesis of tetrazole derivatives involving a (methylsulfonyl)phenyl group, highlighting the use of X-ray crystallography for structure determination (Al-Hourani et al., 2020). Such methods are crucial for confirming the molecular structure of synthesized compounds.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray crystallography, as seen in the study by Romero and Angela Margarita (2008), where substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were synthesized and their structure analyzed (Romero & Angela Margarita, 2008).

Chemical Reactions and Properties

Chemical reactions involving (methylsulfonyl)phenyl groups can lead to various products, depending on the conditions. Grunewald et al. (1997) explored the role of the acidic hydrogen in compounds with a (methylsulfonyl)phenyl group, affecting selectivity towards certain biological targets (Grunewald et al., 1997).

Physical Properties Analysis

The physical properties of compounds with (methylsulfonyl)phenyl groups can vary widely. Shockravi et al. (2003) synthesized sulfinyl-bis compounds and analyzed their crystal structures, offering insights into the physical characteristics of these molecules (Shockravi et al., 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the functional groups present in the molecule. Watari et al. (2004) discussed the synthesis of sulfonated polyimides, showing how the presence of sulfonate groups affects water stability and proton conductivity (Watari et al., 2004).

Scientific Research Applications

Chemical Reactions and Synthesis

  • 2-Amino-4-(methylsulfonyl)phenol has been involved in chemical reactions, such as the heating of 2-aminophenylsulfonylacetic acid in dilute sodium hydroxide solution, which led to the production of 2-methylsulfonylaniline (Shaw & Miller, 1970).

Biological Activity

  • The compound has been explored for its potential in inhibiting phenylethanolamine N-methyltransferase (PNMT) and its selectivity towards PNMT in comparison with its affinity toward the alpha 2-adrenoceptor (Grunewald et al., 1997).
  • It has also been identified as an antitrypanosomal agent, distinct from its antiplasmodial activity, providing insights into the development of potent antitrypanosomal agents (Veale et al., 2019).

Membrane Technology

  • 2-Amino-4-(methylsulfonyl)phenol has been used in the synthesis of novel sulfonated thin-film composite nanofiltration membranes, showing potential in water flux improvement and dye treatment applications (Liu et al., 2012).

Catalysis

  • The compound has been involved in the preparation of new cis-dioxomolybdenum(vi)(L) complexes, which can catalyze epoxidation and sulfoxidation reactions (Hossain et al., 2017).

Medical Applications

  • It has been studied as a component in the synthesis of benzenesulfonamides, showing potential as membrane-bound phospholipase A2 inhibitors and in reducing myocardial infarction size (Oinuma et al., 1991).
  • Additionally, it has been evaluated in the synthesis of substituted benzenesulfonamides with antibacterial activity (Gein et al., 2006).

Dye Treatment and Environmental Applications

  • The compound has been identified in the study of electrolysis products of a bisazo reactive dye, showing potential in environmental applications (Elizalde-González et al., 2012).

Drug Metabolism Studies

  • 2-Amino-4-(methylsulfonyl)phenol has been utilized in drug metabolism studies, such as the preparation of mammalian metabolites of drugs using microbial systems (Zmijewski et al., 2006).

Safety And Hazards

2-Amino-4-(methylsulfonyl)phenol is considered hazardous . It can cause skin corrosion or irritation and serious eye damage or eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ . Personal protective equipment should be used when handling this chemical .

properties

IUPAC Name

2-amino-4-methylsulfonylphenol
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InChI

InChI=1S/C7H9NO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3
Source PubChem
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InChI Key

SFLMBHYNCSYPOO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)O)N
Source PubChem
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Molecular Formula

C7H9NO3S
Record name 2-AMINO-4-(METHYLSULFONYL)PHENOL
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DSSTOX Substance ID

DTXSID8024490
Record name 2-Amino-4-(methylsulfonyl)phenol
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Molecular Weight

187.22 g/mol
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Physical Description

2-amino-4-(methylsulfonyl)phenol is a dark brown powder. (NTP, 1992)
Record name 2-AMINO-4-(METHYLSULFONYL)PHENOL
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Solubility

1 to 5 mg/mL at 72 °F (NTP, 1992)
Record name 2-AMINO-4-(METHYLSULFONYL)PHENOL
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Product Name

2-Amino-4-(methylsulfonyl)phenol

CAS RN

98-30-6
Record name 2-AMINO-4-(METHYLSULFONYL)PHENOL
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Record name Phenol, 2-amino-4-(methylsulfonyl)-
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Record name Phenol, 2-amino-4-(methylsulfonyl)-
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Record name 2-Amino-4-(methylsulfonyl)phenol
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Record name 2-amino-4-(methylsulphonyl)phenol
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Melting Point

189 to 190 °F (NTP, 1992)
Record name 2-AMINO-4-(METHYLSULFONYL)PHENOL
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Synthesis routes and methods

Procedure details

The title compound was prepared by reacting 2-methoxy-5-methylsulfonyl aniline (5.0 g, 24.8 mmol) with boron tribromide (26 mmol, 26 mL, 1M in dichloromethane) in chloroform (30 m L) at 0 C.°. After 20 minutes, the reaction was quenched with sodium bicarbonate and the ph of the aqueous phase was adjusted to pH 7 and extracted with ethyl acetate. Concentration under reduced pressure gave 690 mg of product as an orange solid (15%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LH Keith, DB Walters - 2019 - books.google.com
This book is a compilation of experimentally determined solubility ranges of over 1,700 compounds in the National Toxicology Program's Chemical Repository. Each compound's …
Number of citations: 21 books.google.com
United States Tariff Commission - 1973 - books.google.com
NOTE.-The report preceded by an asterisk (*) is out of print. The other reports listed above may be purchased from the Superintendent of Documents, US Government Printing Office, …
Number of citations: 13 books.google.com

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